molecular formula C19H24N8O3 B15011352 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15011352
M. Wt: 412.4 g/mol
InChI Key: COMMGFQRFQGBNZ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the oxadiazole and piperazine moieties. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be studied for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and triggering specific cellular pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1,2,3-Triazole-4-carboxylates
  • Benzylpiperazine derivatives
  • Oxadiazole-containing compounds

Uniqueness

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N8O3

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]triazole-4-carboxylate

InChI

InChI=1S/C19H24N8O3/c1-2-29-19(28)16-15(27(24-21-16)18-17(20)22-30-23-18)13-26-10-8-25(9-11-26)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H2,20,22)

InChI Key

COMMGFQRFQGBNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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